(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) is a chiral diamine compound that has gained attention in various fields of chemistry and industry. This compound is characterized by its cyclobutane ring structure with two amino groups in the 1 and 2 positions, and it is often used in the form of its bis(4-methylbenzenesulfonic acid) salt. The presence of the chiral centers makes it an important compound for enantioselective synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-cyclobutane-1,2-diamine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with chiral diamines such as (1S,2S)-1,2-diphenylethylenediamine . The reaction is usually carried out in anhydrous ethanol under reflux conditions to ensure complete condensation of the primary amino groups .
Industrial Production Methods
Industrial production of (1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization and characterization using techniques like IR and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-cyclobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S,2S)-cyclobutane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral centers play a crucial role in determining the specificity and affinity of these interactions. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-cyclobutane-1,2-diamine: A stereoisomer with similar chemical properties but different biological activity due to its chiral configuration.
1,2-diaminocyclohexane: A structurally similar compound with a cyclohexane ring instead of a cyclobutane ring.
1,2-diphenylethylenediamine: Another chiral diamine used in similar applications but with different steric and electronic properties.
Uniqueness
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) is unique due to its specific chiral configuration and the presence of the cyclobutane ring, which imparts distinct steric and electronic characteristics. These features make it particularly valuable in enantioselective synthesis and catalysis, where the precise control of stereochemistry is crucial.
Properties
Molecular Formula |
C18H26N2O6S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(1S,2S)-cyclobutane-1,2-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C4H10N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-2-4(3)6/h2*2-5H,1H3,(H,8,9,10);3-4H,1-2,5-6H2/t;;3-,4-/m..0/s1 |
InChI Key |
KNVCGIUURDIOHA-LTQLKUHTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H]([C@H]1N)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.